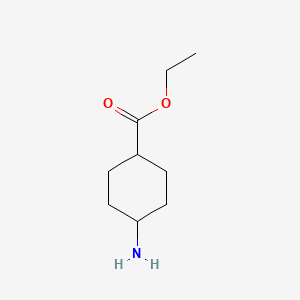

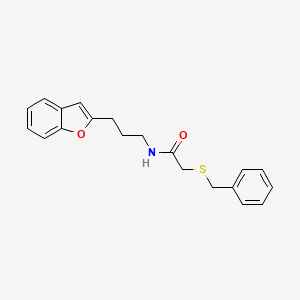

![molecular formula C18H14BrN3O B2585364 N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide CAS No. 2034440-56-5](/img/structure/B2585364.png)

N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide is a chemical compound. It has a molecular weight of 227.27 .

Synthesis Analysis

The synthesis of such compounds often involves complex processes. Retrosynthetic analysis is a common strategy for designing a synthesis . This process involves working backward from the product and deciding how to do the last step . The exact method of determining an unknown structure will depend on the compound .Wissenschaftliche Forschungsanwendungen

Catalysis

Bipyridine derivatives like N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide are known to be excellent ligands in transition-metal catalysis. They facilitate a variety of catalytic reactions, including cross-coupling reactions such as Suzuki, Negishi, and Stille couplings. These reactions are pivotal in the synthesis of complex organic molecules, pharmaceuticals, and polymers .

Photosensitizers

In the field of photophysics, these compounds are used as photosensitizers. They absorb light and transfer energy or electrons to other molecules, initiating photochemical reactions. This property is particularly useful in solar energy conversion and photodynamic therapy for treating cancer .

Supramolecular Chemistry

The bipyridine unit in the compound can form supramolecular structures through non-covalent interactions. These structures have applications in the development of new materials with unique mechanical, optical, and electronic properties .

Biologically Active Molecules

As biologically active molecules, bipyridine derivatives are used in medicinal chemistry for drug design. They can interact with biological targets, potentially leading to new treatments for various diseases .

Electrochemical Applications

The compound’s derivatives, when quaternized to form viologens, exhibit good electrochemical properties. They are used in electrochromic devices, batteries, and as redox mediators in electrochemical sensors .

Analytical Chemistry

Bipyridine complexes have been utilized in microchemical analysis for the qualitative detection of certain metal ions. Their ability to form insoluble salts with inorganic anions is leveraged in analytical procedures .

Material Chemistry

In material chemistry, the compound’s derivatives are used to functionalize surfaces and create complex architectures. They contribute to the development of advanced materials with specific desired properties .

Chirality and Asymmetry-Based Applications

The introduction of chirality through ring functionalization or restricted rotation (atropisomery) in bipyridine derivatives opens up applications in asymmetric synthesis and enantioselective catalysis. This is crucial for producing optically active pharmaceuticals .

Eigenschaften

IUPAC Name |

4-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O/c19-16-5-3-14(4-6-16)18(23)22-11-13-7-9-21-17(10-13)15-2-1-8-20-12-15/h1-10,12H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRUZOGTWJKPPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2585285.png)

![Methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate](/img/structure/B2585286.png)

![2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2585287.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2585294.png)

![N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2585300.png)

![(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585301.png)